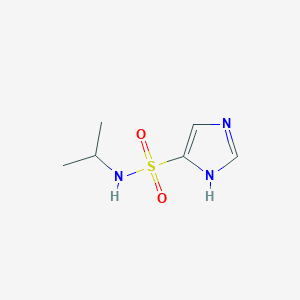

N-(propan-2-yl)-1H-imidazole-4-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O2S |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

N-propan-2-yl-1H-imidazole-5-sulfonamide |

InChI |

InChI=1S/C6H11N3O2S/c1-5(2)9-12(10,11)6-3-7-4-8-6/h3-5,9H,1-2H3,(H,7,8) |

InChI Key |

JHRVPROUIHDBTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CN=CN1 |

Origin of Product |

United States |

Conversion to Sulfonyl Chloride:the Resulting Imidazole 4 Sulfonic Acid is then Converted into the More Reactive Imidazole 4 Sulfonyl Chloride. This Transformation is Crucial As the Sulfonyl Chloride is a Highly Effective Electrophile for the Subsequent Reaction with an Amine. This Conversion Can Be Achieved Using Various Chlorinating Agents.researchgate.netlookchem.com

2 Introduction of the Propan-2-yl Moiety to the Sulfonamide Nitrogen

With the imidazole-4-sulfonyl chloride precursor in hand, the final step in forming the target compound is the creation of the sulfonamide bond. This is achieved through a nucleophilic substitution reaction with propan-2-amine (isopropylamine).

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of isopropylamine (B41738) on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable N-S bond of the sulfonamide. sigmaaldrich.comalrasheedcol.edu.iq The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. cbijournal.com

3 Optimization of Reaction Conditions and Isolation Procedures

The efficiency of sulfonamide synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. tandfonline.comresearchgate.net

Optimization of Reaction Conditions: The selection of a suitable base is critical to scavenge the HCl produced without competing in the reaction. Tertiary amines like triethylamine (B128534) or pyridine (B92270) are commonly used. The solvent choice can also influence the reaction rate and yield; aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are often employed. nih.gov Temperature control is important to manage the exothermic nature of the reaction and minimize side-product formation.

Below is a representative table illustrating the effect of different conditions on the yield of the sulfonamide formation.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine (1.5) | Dichloromethane | 0 to 25 | 6 | 85 |

| 2 | Pyridine (1.5) | Dichloromethane | 25 | 8 | 78 |

| 3 | LiOH·H₂O (1.0) tandfonline.com | Ethanol/Water | 5 | 1 | 92 |

| 4 | K₂CO₃ (2.0) | Acetonitrile | 50 | 4 | 88 |

Isolation and Purification Procedures: After the reaction is complete, a standard aqueous workup is typically performed to remove the base hydrochloride salt and any unreacted starting materials. The crude product is then purified. Common purification techniques include:

Recrystallization: This method is effective for obtaining high-purity crystalline solids, provided a suitable solvent system can be found. google.com

Silica Gel Chromatography: Flash column chromatography is a widely used technique to separate the desired product from impurities based on polarity. oup.com

Biological Activity Profiles and Molecular Mechanisms of N Propan 2 Yl 1h Imidazole 4 Sulfonamide

Investigation of Specific Biological Activities of N-(propan-2-yl)-1H-imidazole-4-sulfonamide

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and senile dementia. nih.govnih.gov While direct experimental studies on the AChE inhibitory activity of this compound are not available in the reviewed literature, both the imidazole (B134444) and sulfonamide scaffolds have been incorporated into novel molecules designed as potential AChE inhibitors. nih.govsemanticscholar.org Research into various complex derivatives has shown that these chemical motifs can be part of molecules that exhibit inhibitory activity against AChE, suggesting that this class of compounds is of interest in the field of neurodegenerative disease research. nih.govnih.gov

Other Relevant Enzyme Targets (e.g., COX-2, FAK, Aurora Kinase, InhA, DprE1)

Scientific investigation has targeted a variety of enzymes for therapeutic intervention in numerous diseases. While specific data linking this compound to the following enzymes is not present in the available literature, the functions of these enzymes are relevant in medicinal chemistry.

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain. Some sulfonamide derivatives are known COX-2 inhibitors.

Focal Adhesion Kinase (FAK): A kinase involved in cellular adhesion and motility, often targeted in cancer research.

Aurora Kinase: A family of enzymes that are key regulators of cell division; they are also prominent targets in oncology.

InhA (Enoyl-acyl carrier protein reductase): An enzyme essential for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis, making it a target for antitubercular drugs.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): Another critical enzyme in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. nih.govnih.gov DprE1 is a validated target for new antituberculosis agents, and various heterocyclic compounds have been explored as its inhibitors. nih.govvlifesciences.com

Antimicrobial Activity Investigations

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

As a sulfonamide, this compound is expected to possess broad-spectrum antibacterial activity against a range of gram-positive and gram-negative bacteria. msdmanuals.combasicmedicalkey.comnih.gov The imidazole nucleus is also a well-known pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net Studies on various imidazole and benzimidazole (B57391) sulfonamide derivatives have demonstrated promising activity against multiple bacterial strains. nih.govresearchgate.net The general mechanism, as previously described, involves the inhibition of folic acid synthesis, a pathway essential for many bacterial species. drugbank.com

Table 1: Antibacterial Activity of Structurally Related Imidazole Sulfonamide Compounds

Note: The following data is for various substituted imidazole and benzimidazole sulfonamide derivatives, not specifically for this compound. It is provided to illustrate the antibacterial potential of this class of compounds.

| Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Benzimidazole Sulfonamide Derivative | Staphylococcus aureus | 0.05 - 0.40 mg/mL | nih.gov |

| Benzimidazole Sulfonamide Derivative | Bacillus subtilis | 0.05 - 0.40 mg/mL | nih.gov |

| Imidazole Sulfonamide Derivative | Escherichia coli | 0.05 - 0.40 mg/mL | nih.gov |

| Imidazole Sulfonamide Derivative | Pseudomonas aeruginosa | 0.05 - 0.40 mg/mL | nih.gov |

| 1H-Benzo[d]imidazole-aryl Sulfonamide | Staphylococcus aureus ATCC 6538 | 10 - 20 mg/mL | niscpr.res.in |

| 1H-Benzo[d]imidazole-aryl Sulfonamide | Escherichia coli ATCC 8739 | 10 - 20 mg/mL | niscpr.res.in |

Antifungal Activity Assessment

The imidazole ring is the foundational structure for the azole class of antifungal drugs, which are widely used in medicine. nih.gov This structural feature suggests that this compound could potentially exhibit antifungal properties. Research into other novel imidazole and sulfonamide derivatives has confirmed antifungal activity against various fungal pathogens, including Candida albicans and Aspergillus niger. nih.govresearchgate.netniscpr.res.in

Table 2: Antifungal Activity of Structurally Related Imidazole Sulfonamide Compounds

Note: The following data is for various substituted imidazole and benzimidazole sulfonamide derivatives, not specifically for this compound. It is provided to illustrate the antifungal potential of this class of compounds.

| Compound Type | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| 1H-Benzo[d]imidazole-aryl Sulfonamide | Candida albicans ATCC 10231 | 10 - 20 mg/mL | niscpr.res.in |

| 1H-Benzo[d]imidazole-aryl Sulfonamide | Aspergillus niger ATCC 6275 | 10 - 20 mg/mL | niscpr.res.in |

| 5-ethoxy-2-mercaptobenzimidazole derivative | Candida albicans | 31.25 µg/ml | researchgate.net |

Antiviral Spectrum Evaluation

While less common than their antibacterial or antifungal applications, sulfonamide and imidazole derivatives have also been explored for potential antiviral activity. nih.gov Studies have shown that certain compounds incorporating these scaffolds can inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV). mdpi.comnih.gov This is an emerging area of research, and the potential antiviral spectrum of this compound itself has not been evaluated in the reviewed literature.

Anti-inflammatory Properties

There is no specific data detailing the anti-inflammatory properties of this compound. However, the sulfonamide functional group is a key feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors. nih.gov Compounds like celecoxib, which contain a sulfonamide moiety, selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for pain and inflammation. nih.gov Similarly, various imidazole-containing compounds have been investigated for anti-inflammatory effects. ekb.eg The potential for this compound to exhibit such properties would likely depend on its ability to interact with inflammatory targets like COX-2, but this has not been experimentally confirmed.

Anticonvulsant Potential

Specific studies on the anticonvulsant potential of this compound are not available. Nevertheless, the imidazole ring is a core structure in several compounds investigated for anticonvulsant activity. nih.govnih.gov For example, 2,4(1H)-diarylimidazoles have been identified as inhibitors of sodium channel currents, a mechanism shared by many clinically used antiepileptic drugs. nih.gov These compounds have shown efficacy in rodent seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests, which are used to identify agents that prevent seizure spread or raise the seizure threshold, respectively. nih.govresearchgate.net The sulfonamide group is also present in various compounds with anticonvulsant activity. nih.gov Whether the specific combination of these moieties in this compound confers anticonvulsant properties remains to be investigated.

Antiparasitic Activity

No research was found that specifically evaluates the antiparasitic activity of this compound. The imidazole ring is a fundamental component of many widely used antiparasitic and antimicrobial agents, most notably the nitroimidazole class, which includes metronidazole (B1676534) and benznidazole. nih.govresearchgate.netnih.gov These drugs are effective against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. researchgate.net The mechanism of some imidazole derivatives involves inducing oxidative stress within the parasite, leading to a reduction in mitochondrial membrane potential and restricting parasite growth. researchgate.netnih.gov Additionally, sulfonamide-based drugs are used to treat infections like toxoplasmosis. nih.gov While these precedents suggest that an imidazole-sulfonamide structure could theoretically possess antiparasitic properties, there is no direct evidence for this in the case of this compound.

Elucidation of Molecular Mechanisms of Action of this compound

Identification and Validation of Specific Biological Targets

There are no studies that identify or validate specific biological targets for this compound. Based on the activities of related compounds, potential targets could be hypothesized. The imidazole scaffold is known to be a versatile binder that can interact with various receptors and enzymes. nih.gov For sulfonamides, a primary target is the enzyme dihydropteroate (B1496061) synthetase (DHPS) in bacteria, which is crucial for folate synthesis. nih.govresearchgate.net In humans, sulfonamide-containing drugs have been designed to target enzymes such as carbonic anhydrases and COX-2. nih.govnih.gov For imidazole derivatives, targets can include enzymes involved in fungal ergosterol (B1671047) biosynthesis or protein kinases in cancer cells. nih.govsmolecule.com However, without direct research, any potential target for this compound is purely speculative.

Detailed Ligand-Receptor Interaction Analysis

A detailed ligand-receptor interaction analysis for this compound is not available in the scientific literature. Such an analysis would require identifying a specific biological receptor and employing methods like X-ray crystallography, NMR spectroscopy, or computational molecular docking to characterize the binding mode. The imidazole core, being an electron-rich heterocycle, can participate in various noncovalent interactions, including hydrogen bonds and π-π stacking, which are crucial for binding to protein targets. nih.gov The sulfonamide group is also well-known for its ability to form strong hydrogen bonds with receptor active sites. The specific interactions of this compound with any biological receptor have not been elucidated.

Modulation of Cellular Pathways and Signaling Cascades

No information exists regarding the modulation of cellular pathways or signaling cascades by this compound. Research on other imidazole derivatives has shown they can influence various biological pathways. smolecule.com For instance, some derivatives have been found to target signaling pathways in cancer cells, while others can modulate inflammatory pathways. nih.gov The specific impact, if any, of this compound on intracellular signaling remains an open area for future research.

Structure Activity Relationship Sar and Rational Design of N Propan 2 Yl 1h Imidazole 4 Sulfonamide Derivatives

Elucidation of Key Pharmacophores and Essential Structural Motifs for Biological Activity

The fundamental pharmacophore of N-(propan-2-yl)-1H-imidazole-4-sulfonamide and its analogues consists of two primary moieties: the imidazole (B134444) ring and the sulfonamide group.

The Imidazole Ring: This five-membered heterocyclic ring is a versatile pharmacophoric element. It can participate in various non-covalent interactions, including hydrogen bonding (acting as both a donor and an acceptor), and aromatic stacking with biological targets. nih.gov The nitrogen atoms of the imidazole ring can also play a role in coordination with metal ions in metalloenzymes. The planarity and aromaticity of the imidazole ring are considered important for its interaction with receptor sites. dvpublication.com

The Sulfonamide Moiety (-SO₂NH-): The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a transition-state analogue and to bind to the zinc ion in the active site of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. mdpi.com The geometry of the sulfonamide group and the acidity of the sulfonamide proton are critical for its biological activity. ijpsonline.com

The N-(propan-2-yl) Group: This isopropyl group attached to the sulfonamide nitrogen contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties and its ability to access hydrophobic pockets within a biological target.

Impact of Substituent Modifications on the Biological Profile of this compound

Systematic modifications of the this compound scaffold have been explored to understand the SAR and to optimize biological activity.

Modification of the substituent on the sulfonamide nitrogen has a significant impact on the biological activity. The size, lipophilicity, and electronic properties of this substituent can modulate the compound's affinity and selectivity for its target.

In related series of sulfonamides, replacing the N-alkyl group with N-aryl substituents has been shown to enhance potency against certain targets. niscpr.res.in For example, the introduction of a phenyl or substituted phenyl ring can lead to additional π-π stacking or hydrophobic interactions with the target protein.

Table 1: Impact of N-Substitutions on the Biological Activity of a Generic Imidazole-4-sulfonamide Scaffold

| Compound | N-Substituent (R) | Relative Activity |

|---|---|---|

| 1a | -H | Low |

| 1b | -CH₃ | Moderate |

| 1c | -CH(CH₃)₂ (propan-2-yl) | Moderate-High |

| 1d | -Phenyl | High |

| 1e | -4-Chlorophenyl | Very High |

Note: This table is illustrative and based on general trends observed in sulfonamide derivatives, as specific data for this compound derivatives is not available.

The imidazole ring offers several positions for substitution (typically at the N-1, C-2, and C-5 positions), allowing for the fine-tuning of the molecule's properties.

C-2 and C-5 Positions: Introducing substituents at the C-2 and C-5 positions of the imidazole ring can lead to steric and electronic effects that alter biological activity. For instance, in a series of tri-aryl imidazole-benzene sulfonamide hybrids, substitutions on the phenyl rings at these positions significantly impacted their inhibitory activity against carbonic anhydrase isoforms. mdpi.com Electron-donating or electron-withdrawing groups can modulate the electronic density of the imidazole ring, affecting its interaction with target residues. nih.gov

Table 2: Influence of Imidazole Ring Substitutions on a Generic Sulfonamide Scaffold

| Compound | Substitution Pattern | Observed Effect on Activity |

|---|---|---|

| 2a | Unsubstituted Imidazole | Baseline Activity |

| 2b | N-1 Methyl | Increased Lipophilicity |

| 2c | C-2 Phenyl | Potential for π-stacking, increased activity |

| 2d | C-5 Bromo | Electronic modification, variable activity |

Note: This table is illustrative and based on general SAR principles for substituted imidazoles, as specific data for this compound derivatives is not available.

The branched nature of the isopropyl group can provide a better fit into specific hydrophobic pockets of a target protein compared to a linear propyl group. This can lead to enhanced binding affinity. Furthermore, if the binding pocket is chiral, the stereochemistry of substituents can play a pivotal role. For larger or more complex N-alkyl groups, different stereoisomers can exhibit significantly different biological activities and metabolic profiles.

Rational Design Principles for the Development of Novel this compound Analogs

The development of novel analogs of this compound is guided by several rational design principles aimed at improving potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD techniques such as molecular docking can be employed. nih.gov Docking studies can predict the binding mode of this compound within the active site, identifying key interactions. This information can then be used to design new analogs with modifications that enhance these interactions. For example, a new substituent could be added to form an additional hydrogen bond or to better occupy a hydrophobic pocket.

Pharmacophore Modeling: In the absence of a target structure, ligand-based methods like pharmacophore modeling can be utilized. dovepress.com A pharmacophore model can be generated based on a series of active compounds, defining the essential spatial arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore or to guide the modification of the existing scaffold.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the lead compound with other groups that have similar physical or chemical properties, with the aim of improving the compound's biological properties. For example, the imidazole ring could be replaced with other five-membered heterocycles like pyrazole (B372694) or triazole to explore changes in activity and selectivity. Similarly, the sulfonamide group might be replaced by other zinc-binding groups if targeting a metalloenzyme.

By integrating these SAR insights and rational design strategies, medicinal chemists can systematically optimize the structure of this compound to develop new therapeutic agents with improved efficacy and safety profiles.

Computational and Theoretical Studies on N Propan 2 Yl 1h Imidazole 4 Sulfonamide

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Poses and Interaction Networks with Target Proteins

Molecular docking studies on imidazole (B134444) and sulfonamide derivatives have been instrumental in elucidating their binding modes within the active sites of various target proteins. For instance, in studies involving novel tri-aryl imidazole-benzene sulfonamide hybrids, docking analyses showed that potent and selective inhibitors of carbonic anhydrase IX (CA IX) adopted an orientation and binding interaction profile similar to known ligands, allowing them to fit effectively into the active site pocket. mdpi.com The sulfonamide moiety typically anchors the molecule within the active site by coordinating with the catalytic zinc ion, while the substituted imidazole ring and other functionalities form a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

Similarly, docking studies of newly synthesized sulfonamide derivatives with enzymes like carbonic anhydrase and urease have helped in understanding their inhibitory mechanisms. researchgate.netrsc.org These computational models predict that the molecules bind through a combination of intercalative and groove binding interactions. rsc.org For other N-substituted sulfonamides, molecular docking has revealed binding affinities ranging from -6.8 to -8.2 kcal/mol, indicating strong potential for interaction with their target proteins. nih.govsemanticscholar.org

Computational Estimation of Binding Affinities and Docking Scores

The binding affinity, often expressed as a docking score or binding energy, is a critical parameter estimated through molecular docking simulations. For imidazole-based compounds, these scores provide a quantitative measure of their potential efficacy as inhibitors. For example, certain vanillyl–imidazolidinyl–sulfamethoxazole derivatives showed minimum binding energies of -10.36 kcal/mol against penicillin-binding protein 2a and -8.62 kcal/mol against C14α-demethylase, suggesting strong affinity for these microbial targets. rsc.org In another study, isatin (B1672199) sulfonamide hybrids exhibited binding free energies between -19.21 and -21.74 Kcal/mol when docked with the epidermal growth factor receptor (EGFR). researchgate.net These computational estimations are crucial for prioritizing compounds for synthesis and biological evaluation.

Table 1: Example Docking Scores of Related Sulfonamide Derivatives

| Compound Class | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| N-substituted sulfonamides | 1AZM | -6.8 to -8.2 nih.govsemanticscholar.org |

| Vanillyl–imidazolidinyl–sulfamethoxazole | Penicillin-binding protein 2a | -10.36 rsc.org |

| Vanillyl–imidazolidinyl–sulfamethoxazole | C14α-demethylase | -8.62 rsc.org |

| Isatin sulfonamide hybrids | EGFR (1M17) | -19.21 to -21.74 researchgate.net |

Molecular Dynamics Simulations to Assess Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, assessing its stability and conformational changes over time. For sulfonamide derivatives targeting proteins like the BRD4 receptor, MD simulations have been used to confirm the stability of the interactions predicted by molecular docking. nih.gov These simulations track the movement of atoms over time, providing insights into the flexibility of the ligand and the protein, and the persistence of key interactions such as hydrogen bonds.

In studies of pyrazole-carboxamides bearing a sulfonamide moiety, 50 ns MD simulations were performed to analyze the stability of the docked complexes with carbonic anhydrase I and II. nih.gov Such simulations are essential to validate the docking results and to understand the dynamic behavior of the ligand in the binding pocket, which can influence its inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For imidazoles and sulfonamides with antidiabetic activity, 2D QSAR models have been developed to identify key physicochemical properties that influence their efficacy. scispace.com

These models have revealed the importance of descriptors such as the logarithm of the octanol/water partition coefficient (SlogP), which indicates that increased hydrophobicity can enhance antidiabetic activity. scispace.com By identifying such relationships, QSAR models serve as a valuable guide for the design and optimization of new, more potent derivatives.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity.

The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. irjweb.com For some imidazole derivatives, the HOMO-LUMO energy gap has been calculated to be around 4.4871 eV, which reflects the molecule's chemical reactivity. irjweb.com DFT studies also allow for the calculation of other reactivity descriptors like absolute electronegativity, hardness, and softness, which provide a deeper understanding of the molecule's behavior in chemical reactions. irjweb.com

Table 2: Example Quantum Chemical Properties of an Imidazole Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 irjweb.com |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling is a computational approach to predict the pharmacokinetic properties of a drug candidate. This early-stage assessment helps to identify potential liabilities that could lead to failure in later stages of drug development. nih.gov For various heterocyclic compounds, including those with imidazole and sulfonamide scaffolds, ADME predictions are used to evaluate properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity. nih.govnih.gov

Studies on benzimidazole (B57391) derivatives have utilized in silico ADME screens to identify promising compounds and reduce the likelihood of late-stage attrition. nih.gov These predictions are often based on established rules like Lipinski's rule of five and Veber's rule, which relate physicochemical properties to oral bioavailability. nih.gov For novel sulfonamide derivatives, ADMET analysis has been used to confirm good oral bioavailability and non-toxic properties. nih.gov

Central Nervous System (CNS) Multiparameter Optimization (MPO) Analysis

A key computational approach in modern drug discovery for central nervous system agents is the Multiparameter Optimization (MPO) analysis. This method provides a holistic assessment of a compound's potential to be a successful CNS drug by simultaneously evaluating several key physicochemical properties. The MPO model is built upon six fundamental parameters: lipophilicity (ClogP), the distribution coefficient at pH 7.4 (ClogD), molecular weight (MW), topological polar surface area (TPSA), the number of hydrogen bond donors (HBD), and the pKa of the most basic center.

Each of these parameters is assigned a desirability score, typically ranging from 0 to 1, based on predefined optimal ranges for CNS drugs. The sum of these individual scores gives the total CNS MPO score, which ranges from 0 to 6. A higher score indicates a greater likelihood of possessing a favorable combination of properties for CNS penetration and efficacy. Generally, a CNS MPO score of 4 or greater is considered desirable for a compound to be further investigated as a potential CNS drug candidate.

For N-(propan-2-yl)-1H-imidazole-4-sulfonamide, a detailed in silico analysis was conducted to determine its CNS MPO score. The calculated physicochemical properties and the resulting desirability scores are outlined in the following table.

| Parameter | Calculated Value | Desirability Score |

|---|---|---|

| ClogP | -0.40 | 1.00 |

| ClogD (pH 7.4) | -0.42 | 1.00 |

| Molecular Weight (g/mol) | 189.24 | 1.00 |

| Topological Polar Surface Area (Ų) | 77.79 | 1.00 |

| Hydrogen Bond Donors (HBD) | 1 | 0.75 |

| Most Basic pKa | 2.55 | 1.00 |

| Total CNS MPO Score | 5.75 |

Preclinical Pharmacological and Efficacy Evaluation of N Propan 2 Yl 1h Imidazole 4 Sulfonamide

In Vitro Activity Assays in Cellular Systems

The initial phase of preclinical evaluation involves determining the compound's biological activity using in vitro cell-based and biochemical assays. This step is crucial for identifying its therapeutic potential and mechanism of action at a cellular level.

Cell-Based Assays for Specific Biological Activities (e.g., antiproliferative effects in cancer cell lines)

Compounds structurally similar to N-(propan-2-yl)-1H-imidazole-4-sulfonamide, particularly imidazole-sulfonamide hybrids, have been frequently evaluated for their antiproliferative activity against various human cancer cell lines. nih.govnih.govresearchwithnj.com The primary method for this assessment is often the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of cell viability. mdpi.comresearchgate.net

Research on related sulfonamide derivatives has demonstrated significant cytotoxic effects against lung, breast, and colon cancer cell lines. nih.govnih.govnih.gov For instance, certain novel sulfonamide-imidazole hybrids have shown low micromolar cytotoxicity against H69 human lung carcinoma cells, including anthracycline-resistant H69AR variants. nih.govresearchwithnj.com The antiproliferative potential is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Representative Antiproliferative Activity of Related Imidazole-Sulfonamide Compounds in Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Tri-aryl Imidazole-Sulfonamide | MCF-7 | Breast Cancer | 2.3 - 2.8 |

| Pyrimidinyl-Benzimidazole Sulfonamide | A375P | Melanoma | 0.62 |

| Pyrimidinyl-Benzimidazole Sulfonamide | WM3629 | Melanoma | 4.49 |

| Sulfonamide-Imidazole Hybrid | H69 | Small Cell Lung Cancer | Low Micromolar |

| Sulfonamide-Imidazole Hybrid | A549 | Lung Adenocarcinoma | Low Micromolar |

Note: This table contains representative data from studies on various imidazole-sulfonamide derivatives to illustrate typical findings, not specific results for this compound. Data sourced from multiple studies. researchwithnj.commdpi.comnih.govnih.gov

Beyond cancer, other biological activities are also explored. For example, various N-alkylated imidazole (B134444) derivatives have been assessed for antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. researchgate.net

Biochemical Assays for Target Engagement and Pathway Modulation

To understand how a compound exerts its effects, biochemical assays are used to identify its direct molecular targets and its impact on cellular signaling pathways. For anticancer sulfonamides, common targets include protein kinases and enzymes that are overactive in cancer cells.

Molecular docking studies on related sulfonamide-imidazole hybrids predict interactions with key cancer-related proteins such as tropomyosin receptor kinase A (TRKA), mesenchymal-epithelial transition factor (c-MET), and BRAF kinases. nih.govresearchwithnj.comnih.gov For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were specifically designed and tested for their inhibitory effect on the V600E mutant of the BRAF kinase, a key driver in many melanomas. nih.gov

Another class of tri-aryl imidazole-benzene sulfonamide hybrids has been evaluated as selective inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes involved in regulating pH and promoting cancer cell survival. mdpi.comresearchgate.net

A modern technique to confirm such interactions within a complex cellular environment is the integral solvent-induced protein precipitation (iSPP) method. This approach measures the change in a protein's stability when a compound binds to it, providing direct evidence of target engagement. nih.gov

In Vivo Efficacy Studies in Relevant Preclinical Disease Models

Following promising in vitro results, the evaluation of this compound would proceed to in vivo studies using animal models to determine its efficacy in a living organism.

Selection and Validation of Animal Models for Specific Therapeutic Areas

The choice of animal model is dictated by the compound's intended therapeutic application, as identified during in vitro testing.

Oncology: If the compound shows potent antiproliferative activity, human tumor xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, allowing for the study of a human-specific cancer in a living system. nih.gov

Infectious Diseases: For potential antimicrobial agents, infection models are established. For instance, to test efficacy against skin infections, a mouse model of MRSA skin infection is utilized. nih.gov For parasitic infections, models such as BALB/c mice infected with Leishmania major are employed to study treatments for cutaneous leishmaniasis. nih.gov

The validation of these models ensures that the disease progression and pathology in the animal mimic the human condition as closely as possible, making the efficacy data more translatable.

Efficacy Assessment in Disease Progression and Symptom Amelioration

In these validated animal models, the primary goal is to assess whether the compound can halt or reverse disease progression. Efficacy is measured using specific, quantifiable endpoints.

In Cancer Models: Efficacy is primarily assessed by measuring the reduction in tumor volume or growth rate over time compared to an untreated control group.

In Infection Models: The key endpoint is the reduction in pathogen load. For example, in a mouse model of MRSA skin infection, a sulfonamide-related compound was shown to reduce the bacterial load in the infected wound. nih.gov Similarly, in a leishmaniasis model, the efficacy of a nitroimidazole compound was determined by quantifying the reduction in parasite load using methods like in vivo bioluminescence imaging and qPCR. nih.gov

Preclinical Pharmacodynamic Characterization in Animal Models

Pharmacodynamics (PD) studies how a drug affects the body. In preclinical animal models, this involves linking the drug's concentration to its biological effect to understand the exposure needed for efficacy. nih.govresearchgate.net

For a compound like this compound, this would involve measuring its concentration in blood plasma and, crucially, in the target tissue (e.g., the tumor or the site of infection) over time after administration. These concentration levels are then correlated with a biomarker of drug activity. For an enzyme inhibitor, this could be the degree of target inhibition in the tissue. For an antimicrobial, it could be the rate of pathogen killing.

A study on the nitroimidazole DNDI-0690 in a mouse model of leishmaniasis provides a clear example of this process. Researchers used microdialysis to measure the free drug concentrations in infected skin, uninfected skin, and plasma after an oral dose. nih.gov This data was then correlated with the observed reduction in parasite load to establish a dose-response relationship and determine the exposure levels required for a therapeutic effect. nih.gov Such studies are essential for predicting an effective dosing regimen for potential human clinical trials.

Future Perspectives and Research Challenges for N Propan 2 Yl 1h Imidazole 4 Sulfonamide

Emerging Research Avenues for N-(propan-2-yl)-1H-imidazole-4-sulfonamide and Related Derivatives

The structural motif of combined imidazole (B134444) and sulfonamide moieties is a fertile ground for discovering agents with diverse pharmacological activities. researchgate.net For this compound, initial findings pave the way for several exciting research directions. The exploration of its derivatives could lead to the identification of novel agents for a range of diseases.

Key emerging research areas include:

Anticancer Activity: Imidazole-sulfonamide hybrids have shown significant potential as anticancer agents. tandfonline.comnih.gov Research is ongoing to evaluate derivatives against various cancer cell lines, particularly those known for drug resistance. researchgate.netmdpi.com Future studies could focus on elucidating the mechanism of action, which may involve the inhibition of key enzymes like carbonic anhydrases or kinases, or interference with DNA replication. nih.govresearchgate.netnih.gov The development of hybrids targeting specific cancer-related proteins such as EGFR-TK or BRAF is a particularly promising avenue. nih.govnih.gov

Antimicrobial and Antiviral Applications: The imidazole core is a well-established pharmacophore in antimicrobial and antiviral drug discovery. researchgate.netnih.gov Derivatives of this compound could be screened against a broad spectrum of bacterial and fungal pathogens, including resistant strains. nih.gov Furthermore, given the urgent need for new antiviral therapies, these compounds represent a valuable library for screening against various viruses. nih.gov

Enzyme Inhibition: The sulfonamide group is a classic zinc-binding moiety, making these compounds excellent candidates for inhibitors of metalloenzymes. nih.gov Research can be directed towards specific enzyme targets implicated in diseases like cancer (e.g., carbonic anhydrases, matrix metalloproteinases) or metabolic disorders. researchgate.netresearchgate.net

Neurological and Inflammatory Disorders: Imidazole derivatives have been investigated for their roles in neurological and inflammatory pathways. ekb.eg Exploring the potential of this compound and its analogs to modulate targets such as histamine (B1213489) receptors or cyclooxygenase (COX) enzymes could open up new therapeutic possibilities for a variety of conditions. nih.gov

Table 1: Potential Therapeutic Applications for Imidazole-Sulfonamide Derivatives

| Therapeutic Area | Potential Targets | Rationale |

|---|---|---|

| Oncology | Carbonic Anhydrases, Kinases (EGFR, BRAF), Tubulin | Imidazole and sulfonamide scaffolds are present in numerous anticancer agents; potential to overcome drug resistance. tandfonline.comnih.govmdpi.com |

| Infectious Diseases | Bacterial DNA Gyrase, Fungal Enzymes | Broad-spectrum antimicrobial activity is a known feature of both pharmacophores. nih.govnih.gov |

| Virology | Viral Proteases, Polymerases | The imidazole ring is a key component in several antiviral drugs. nih.gov |

| Inflammation | COX Enzymes, Cytokine Pathways | Certain sulfonamides and imidazoles possess anti-inflammatory properties. ekb.eg |

Challenges in Achieving Enhanced Potency and Selectivity for Specific Targets

A primary challenge in the development of this compound-based therapeutics is the optimization of potency and selectivity. While the scaffold may show broad activity, refining it to potently inhibit a specific biological target while avoiding off-target effects is a significant hurdle.

Key challenges include:

Target Selectivity: Sulfonamides can interact with a wide range of enzymes, leading to potential off-target effects. For instance, achieving selectivity for a specific carbonic anhydrase isoform among the many present in the human body is a complex task that requires precise structural modifications.

Overcoming Drug Resistance: In both oncology and infectious disease, the emergence of drug resistance is a major obstacle. Developing derivatives that can circumvent known resistance mechanisms is a critical research focus. researchgate.net

Structure-Activity Relationship (SAR) Elucidation: A comprehensive understanding of the SAR is crucial for rational drug design. This requires the synthesis and biological evaluation of a large number of analogs to determine how different functional groups and their positions on the imidazole and sulfonamide moieties affect potency and selectivity. nih.gov

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development into viable drugs. Balancing lipophilicity and aqueous solubility to ensure good bioavailability without introducing metabolic liabilities is a persistent challenge in drug discovery. nih.gov

Development of Innovative Synthetic Strategies for Complex Analog Development

The creation of diverse libraries of this compound analogs for biological screening hinges on the availability of robust and versatile synthetic methodologies. While classical methods for imidazole and sulfonamide synthesis exist, the demand for more complex and structurally unique molecules necessitates the development of innovative strategies. irjmets.comnih.gov

Future synthetic development should focus on:

Regiocontrolled Synthesis: Developing methods that allow for the precise and controlled placement of substituents on the imidazole ring is crucial for exploring the chemical space around the core scaffold. rsc.orgrsc.org

Multi-Component Reactions: The use of one-pot, multi-component reactions can streamline the synthesis of complex derivatives, increasing efficiency and reducing waste. rsc.org

Late-Stage Functionalization: Techniques that allow for the modification of the core scaffold in the later stages of the synthetic route are highly valuable for rapidly generating a diverse set of analogs from a common intermediate.

Green Chemistry Approaches: Employing more environmentally friendly reagents, solvents, and reaction conditions is an increasingly important consideration in modern synthetic chemistry. nih.gov Recent advances in catalysis, such as the use of magnetic nano-catalysts, offer promising avenues for more sustainable synthesis. rsc.org

Integration of Advanced Computational and Experimental Techniques for Comprehensive Characterization

A synergistic approach that combines computational modeling with experimental validation is essential for accelerating the drug discovery process for this compound and its derivatives. researchgate.netmdpi.com This integrated strategy allows for a more rational and efficient exploration of the compound's potential.

Key integrated techniques include:

Computational Modeling:

Molecular Docking: To predict the binding modes of derivatives with their biological targets, helping to explain observed SAR and guide the design of more potent inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized analogs. researchgate.netmdpi.com

Density Functional Theory (DFT): To study the electronic properties and reactivity of the molecules, providing insights into their chemical behavior. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: To investigate the dynamic behavior of the ligand-target complex over time, assessing the stability of the interaction. nih.gov

Experimental Techniques:

Spectroscopic Analysis: Comprehensive characterization of synthesized compounds using techniques like NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm their structure and purity. nih.govmdpi.com

X-ray Crystallography: To determine the three-dimensional structure of the compounds and their complexes with target proteins, providing definitive information about binding interactions. mdpi.com

In Vitro Biological Assays: A suite of assays to determine the potency (e.g., IC₅₀, MIC values), selectivity, and mechanism of action against specific targets and cell lines. nih.govnih.gov

Table 2: Integrated Characterization Techniques

| Technique | Application | Purpose |

|---|---|---|

| Computational | ||

| Molecular Docking | Virtual screening, binding mode prediction | Guide rational design, prioritize compounds for synthesis. nih.gov |

| QSAR | Model development | Predict activity of new analogs, understand key structural features. mdpi.com |

| MD Simulations | Ligand-protein stability analysis | Assess the stability and dynamics of the binding interaction. nih.gov |

| Experimental | ||

| NMR Spectroscopy | Structural elucidation | Confirm the chemical structure of synthesized compounds. mdpi.com |

| X-ray Crystallography | 3D structure determination | Provide precise information on molecular geometry and binding interactions. mdpi.com |

| In Vitro Assays | Biological activity measurement | Quantify potency, selectivity, and mechanism of action. researchgate.net |

By systematically addressing these research avenues and challenges, the scientific community can work towards realizing the full therapeutic promise of this compound and its related derivatives.

Q & A

Q. What are the typical synthetic routes for N-(propan-2-yl)-1H-imidazole-4-sulfonamide?

The synthesis involves two key steps: (1) formation of the imidazole core and (2) introduction of the sulfonamide group. For the imidazole ring, hydrogenation of precursors like isoxazole derivatives (e.g., 4-Chloro-N-(isoxazol-4-yl)benzamide) using Raney nickel as a catalyst avoids dehalogenation side reactions observed with Pd/C, yielding intermediates in >90% efficiency . Cyclization under basic conditions (NaOH in ethanol, 45°C) facilitates imidazole formation. The sulfonamide group is introduced via reaction of 1H-imidazole-4-sulfonyl chloride with isopropylamine. Sulfonyl chloride synthesis requires controlled reaction of chlorosulfonic acid with imidazole derivatives under inert atmospheres to prevent hydrolysis .

Q. How is the sulfonamide group introduced into the imidazole ring?

Sulfonylation typically involves reacting 1H-imidazole-4-sulfonyl chloride with amines. The sulfonyl chloride intermediate is synthesized by treating imidazole derivatives with chlorosulfonic acid at low temperatures (0–5°C) to minimize side reactions like hydrolysis. Nucleophilic substitution with isopropylamine in anhydrous solvents (e.g., THF) under nitrogen yields the sulfonamide. Purification via recrystallization or column chromatography ensures high purity .

Q. What spectroscopic methods confirm the structure of this compound?

Key techniques include:

- FT-IR : Peaks at ~3250 cm⁻¹ (N-H stretch), ~1350 cm⁻¹ (S=O asymmetric), and ~1150 cm⁻¹ (S=O symmetric) confirm sulfonamide functionality .

- NMR : H NMR shows singlet peaks for imidazole protons (δ 7.5–8.5 ppm) and multiplet signals for isopropyl groups (δ 1.2–1.4 ppm). C NMR identifies sulfonamide carbons at ~125–130 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 231 [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How do catalysts influence the synthesis of imidazole intermediates?

Catalyst choice critically impacts yield and byproduct formation. For example, hydrogenation of 4-Chloro-N-(isoxazol-4-yl)benzamide with Pd/C leads to hydrodechlorination byproducts (up to 30% yield loss), whereas Raney nickel suppresses dehalogenation, achieving 92% yield of the desired intermediate . Advanced studies should compare catalytic activity using turnover frequency (TOF) and selectivity metrics.

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Optimization strategies include:

- Solvent Selection : Ethanol improves cyclization efficiency (88% yield) compared to water (<50%) due to better solubility of intermediates .

- Temperature Control : Maintaining 45°C during cyclization prevents incomplete ring closure, which occurs at 25°C (<60% yield) .

- Base Strength : Strong bases (NaOH) outperform weaker alternatives (NaCO) in promoting Schiff base formation and dehydration .

Q. What challenges arise in crystallizing imidazole sulfonamides for X-ray analysis?

Imidazole sulfonamides often form polymorphs due to hydrogen bonding between sulfonamide groups and imidazole N-H. Single-crystal X-ray diffraction (e.g., using Agilent Xcalibur diffractometers) requires slow evaporation from polar aprotic solvents (e.g., DMSO). Crystallographic data (space group Cc, α = 91.858°) reveal planar imidazole rings and sulfonamide geometry, critical for validating computational models .

Q. How do steric effects from the isopropyl group influence reactivity?

The isopropyl substituent increases steric hindrance, reducing nucleophilic attack at the sulfonamide sulfur. This stabilizes the compound against hydrolysis but may slow reactions requiring sulfonamide activation (e.g., coupling with carboxylic acids). Solubility in non-polar solvents (logP ~1.8) is enhanced, impacting pharmacokinetic studies .

Q. What are the applications of imidazole sulfonamides in medicinal chemistry?

Imidazole sulfonamides exhibit diverse bioactivity, including anticancer and antiviral effects. The sulfonamide group acts as a hydrogen-bond donor/acceptor, enhancing target binding (e.g., enzyme active sites). Structural analogs show inhibition of carbonic anhydrase and histone deacetylases, suggesting potential for structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reaction yields under varying conditions?

Conflicting data (e.g., lower yields in aqueous vs. ethanolic solvents) arise from solvent polarity effects on intermediate stability. LC-MS tracking of intermediates (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) reveals hydrolysis byproducts in water, reducing cyclization efficiency. Systematic DoE (Design of Experiments) approaches can identify critical factors (pH, solvent, catalyst loading) .

Q. Why do crystallographic data sometimes conflict with computational predictions?

Differences may stem from dynamic effects (e.g., torsional flexibility of the isopropyl group) not captured in static DFT models. Refinement using SHELXL software accounts for thermal motion and disorder, improving agreement between experimental (R-factor < 0.05) and theoretical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.